molecular formula C15H18O6 B14163670 Diethyl (4-formyl-3-methoxyphenyl)propanedioate CAS No. 923565-80-4

Diethyl (4-formyl-3-methoxyphenyl)propanedioate

Cat. No.: B14163670
CAS No.: 923565-80-4
M. Wt: 294.30 g/mol
InChI Key: LXPHMAJLULPOOC-UHFFFAOYSA-N
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Description

Diethyl (4-formyl-3-methoxyphenyl)propanedioate is an organic compound with the molecular formula C14H18O6. It is a derivative of propanedioate, featuring a formyl group and a methoxy group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (4-formyl-3-methoxyphenyl)propanedioate typically involves the esterification of 4-formyl-3-methoxybenzoic acid with diethyl malonate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-formyl-3-methoxyphenyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-carboxy-3-methoxyphenylpropanedioate.

    Reduction: 4-hydroxymethyl-3-methoxyphenylpropanedioate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl (4-formyl-3-methoxyphenyl)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl (4-formyl-3-methoxyphenyl)propanedioate involves its interaction with various molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxy group may also influence the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, lacking the formyl and methoxy groups.

    4-formylbenzoic acid: Contains the formyl group but lacks the ester functionality.

    3-methoxybenzoic acid: Contains the methoxy group but lacks the formyl and ester functionalities.

Uniqueness

Diethyl (4-formyl-3-methoxyphenyl)propanedioate is unique due to the combination of its formyl, methoxy, and ester groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

923565-80-4

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

IUPAC Name

diethyl 2-(4-formyl-3-methoxyphenyl)propanedioate

InChI

InChI=1S/C15H18O6/c1-4-20-14(17)13(15(18)21-5-2)10-6-7-11(9-16)12(8-10)19-3/h6-9,13H,4-5H2,1-3H3

InChI Key

LXPHMAJLULPOOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)C=O)OC)C(=O)OCC

Origin of Product

United States

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